molecular formula C14H11Cl2N3OS B12144146 3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole

3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole

Cat. No.: B12144146
M. Wt: 340.2 g/mol
InChI Key: QMCICFFDXXDAGV-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is a triazole derivative featuring a 1,2,4-triazole core substituted with a 2,4-dichlorophenylmethylthio group at position 3, a 2-furyl group at position 5, and a methyl group at position 2.

Properties

Molecular Formula

C14H11Cl2N3OS

Molecular Weight

340.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C14H11Cl2N3OS/c1-19-13(12-3-2-6-20-12)17-18-14(19)21-8-9-4-5-10(15)7-11(9)16/h2-7H,8H2,1H3

InChI Key

QMCICFFDXXDAGV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Formation of 5-(2-Furyl)-4-methyl-1,2,4-triazole-3-thiol

The core triazole-thione scaffold is synthesized via cyclization of a thiosemicarbazide intermediate. 4-Methyl-5-(2-furyl)-1,2,4-triazole-3-thiol is prepared by refluxing 4-methyl-5-(2-furyl)-1,2,4-triazole-3-carboxylic acid hydrazide with methyl isothiocyanate in ethanol, followed by alkaline cyclization.

Typical Procedure :

  • Hydrazide Preparation : 4-Methyl-5-(2-furyl)-1,2,4-triazole-3-carboxylic acid hydrazide (10 mmol) is dissolved in ethanol (50 mL).

  • Isothiocyanate Reaction : Methyl isothiocyanate (12 mmol) is added dropwise under nitrogen. The mixture is refluxed for 6 hours, yielding the thiosemicarbazide intermediate.

  • Cyclization : The intermediate is treated with 4N NaOH (20 mL) and refluxed for 4 hours. Acidification with HCl (pH 4–5) precipitates the triazole-thione as a yellow solid.

Yield : 65–72%.
Characterization :

  • FTIR : 3213 cm⁻¹ (N–H stretch), 1192 cm⁻¹ (C=S).

  • ¹H NMR (DMSO-d₆): δ 13.86 (s, 1H, SH), 7.82 (m, 1H, furyl-H), 6.72 (m, 2H, furyl-H), 2.41 (s, 3H, CH₃).

Thioether Formation with (2,4-Dichlorophenyl)methyl Bromide

The thiol group undergoes nucleophilic substitution with (2,4-dichlorophenyl)methyl bromide under basic conditions.

Typical Procedure :

  • Alkylation : 5-(2-Furyl)-4-methyl-1,2,4-triazole-3-thiol (5 mmol) is dissolved in DMF (30 mL). K₂CO₃ (10 mmol) and (2,4-dichlorophenyl)methyl bromide (6 mmol) are added.

  • Reaction Conditions : The mixture is stirred at 60°C for 12 hours.

  • Workup : The product is extracted with ethyl acetate, washed with water, and purified via silica chromatography.

Yield : 58–64%.
Characterization :

  • FTIR : 1170 cm⁻¹ (C–S–C stretch).

  • ¹H NMR (CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, Ar–H), 7.38 (d, J = 2.0 Hz, 1H, Ar–H), 7.25 (dd, J = 8.4, 2.0 Hz, 1H, Ar–H), 6.85 (m, 3H, furyl-H), 4.52 (s, 2H, SCH₂), 2.48 (s, 3H, CH₃).

One-Pot Synthesis Using Sequential Alkylation-Cyclization

Simultaneous Thiosemicarbazide Formation and Cyclization

This method avoids isolating the thiosemicarbazide intermediate by combining hydrazide, isothiocyanate, and alkylating agent in a single pot.

Typical Procedure :

  • Reagent Mixing : 4-Methyl-5-(2-furyl)-1,2,4-triazole-3-carboxylic acid hydrazide (10 mmol), methyl isothiocyanate (12 mmol), and (2,4-dichlorophenyl)methyl bromide (6 mmol) are combined in ethanol (50 mL).

  • Base Addition : 4N NaOH (20 mL) is added, and the mixture is refluxed for 8 hours.

  • Acidification : HCl is added to pH 4–5, precipitating the product.

Yield : 54–60%.
Advantages : Reduced solvent use and faster processing.

Alternative Route via Imidate Cyclization

Synthesis from Trichloroethyl Imidate Precursors

A less common method employs 2,2,2-trichloroethyl imidate derivatives cyclized in PEG-400 with p-toluenesulfonic acid (PTSA).

Typical Procedure :

  • Imidate Preparation : 2,2,2-Trichloroethyl imidate (10 mmol) is reacted with furfurylamine (12 mmol) in CH₂Cl₂.

  • Cyclization : The imidate is treated with PTSA (0.5 mmol) in PEG-400 at 80°C for 6 hours.

  • Thioether Introduction : (2,4-Dichlorophenyl)methyl mercaptan (6 mmol) is added, and the mixture is stirred for 12 hours.

Yield : 48–52%.
Limitations : Lower yield due to steric hindrance from the dichlorophenyl group.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Two-Step Synthesis58–6416High purity, scalableMultiple isolation steps
One-Pot Synthesis54–608Reduced solvent useModerate yield
Imidate Cyclization48–5218Eco-friendly (PEG solvent)Low yield, niche substrates

Mechanistic Insights

Thiosemicarbazide Cyclization Pathway

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the isothiocyanate carbon, forming a thiosemicarbazide intermediate. Alkaline conditions promote cyclodehydration, yielding the triazole-thione. Subsequent alkylation proceeds through an SN2 mechanism, where the thiolate ion attacks the benzylic bromide.

Steric and Electronic Effects

The 2,4-dichlorophenyl group introduces steric hindrance, slowing alkylation kinetics. Electron-withdrawing chlorine atoms increase the electrophilicity of the benzylic carbon, partially offsetting steric effects .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The dichlorophenylmethylthio group is a recurring motif in antifungal and enzyme-inhibitory compounds (e.g., ).
  • The 2-furyl group in the target compound is rare but appears in , where it may enhance solubility or target-specific binding .
  • Methyl at R4 is a common feature for steric stabilization, as seen in and .

Physical Properties

Melting points and yields of selected analogs:

Compound ID () Yield (%) Melting Point (°C) Substituent Features
9 68 188–189 Nitrophenyl, dichlorobenzylidene
15 74 206–207 Dichlorophenyl, nitrobenzylidene
16 76 201–202 Dichlorophenyl, nitrobenzylidene

The target compound’s physical data are unavailable, but analogs with dichlorophenyl groups exhibit high melting points (>190°C), suggesting crystallinity and thermal stability .

Enzyme Inhibition

Compounds with dichlorophenyl and nitrophenyl groups () show α-amylase/α-glucosidase dual inhibition , critical for antidiabetic applications. For example:

  • Compound 15: IC₅₀ = 12.3 µM (α-amylase), 9.8 µM (α-glucosidase) .
  • The target compound’s dichlorophenyl group may enhance similar activity due to electron-withdrawing effects.

Antifungal and Antimicrobial Activity

  • highlights triazoles with 4-methoxyphenyl groups as potent antifungals .
  • reports EGFR inhibition (IC₅₀ = 114–145 nM) for dichlorophenyl/methoxyphenyl hybrids .
  • Propiconazole (), a dichlorophenyl-containing triazole fungicide, inhibits bacterial activity .

Role of the 2-Furyl Group

The furyl group in the target compound is structurally analogous to ’s 5-[(4-chlorophenoxy)methyl]-4-[(furan-2-yl)methyl]-4H-1,2,4-triazole-3-thiol, which may improve bioavailability or target binding in heterocyclic systems .

Biological Activity

3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, often referred to as a triazole derivative, has been studied for its potential therapeutic effects, particularly in the fields of anticonvulsant and antifungal activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H10Cl2N4SC_{12}H_{10}Cl_2N_4S with a molecular weight of approximately 326.2 g/mol. The structure features a triazole ring substituted with a dichlorophenyl group and a furan moiety, which contribute to its biological activity.

Anticonvulsant Activity

Recent studies have indicated that triazole derivatives exhibit anticonvulsant properties. For instance, research has shown that certain triazolopyrimidine derivatives demonstrate significant anticonvulsant activity in various seizure models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) models . The mechanism of action is believed to involve modulation of neurotransmitter systems and ion channels.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The specific compound has been evaluated for its effectiveness against various fungal strains. In vitro studies suggest that it exhibits potent activity against common pathogens such as Candida albicans and Aspergillus niger. The mode of action typically involves inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Study on Anticonvulsant Properties

A study published in 2024 evaluated the anticonvulsant effects of several triazole derivatives, including 3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole. The results indicated that this compound significantly reduced seizure duration and frequency in animal models compared to control groups. The study highlighted its potential as a therapeutic agent for epilepsy management.

Antifungal Efficacy Assessment

Another research effort focused on assessing the antifungal efficacy of this compound against clinical isolates of Candida species. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods. The results demonstrated that the compound had MIC values ranging from 0.5 to 2 µg/mL against various strains, indicating strong antifungal activity.

Data Summary Table

Activity Tested Strain/Model Result Reference
AnticonvulsantMES and PTZ modelsSignificant reduction in seizures
AntifungalCandida albicansMIC: 0.5 - 2 µg/mL
AntifungalAspergillus nigerMIC: 1 - 3 µg/mL

Q & A

Basic: What are the standard synthesis routes for this triazole derivative, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazole core via cyclization of thiosemicarbazide precursors or via Huisgen 1,3-dipolar cycloaddition. Substituents like the 2,4-dichlorophenylmethylthio and 2-furyl groups are introduced through nucleophilic substitution or coupling reactions. Key steps include:

  • Reagent Selection: Use dichlorophenylmethyl mercaptan and furyl derivatives as substituent sources.
  • Solvent Optimization: Ethanol or DMF under reflux (60–80°C) improves solubility and reaction rates.
  • Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Enhancement: Adjust stoichiometry (1:1.2 molar ratio for nucleophilic substitution) and use catalysts like K₂CO₃ or triethylamine .

Advanced: How can computational methods aid in predicting the antifungal mechanism of this compound?

Methodological Answer:
The compound likely targets fungal lanosterol 14α-demethylase (CYP51). To validate this:

  • Molecular Docking: Use software like AutoDock Vina to model interactions between the triazole’s sulfur atom and the heme iron of CYP51. Compare binding affinity with fluconazole (reference inhibitor) .
  • DFT Calculations: Analyze electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity at the thioether or triazole moieties .
  • ADME Prediction: Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP ≈ 3.5 for optimal membrane permeability) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituent environments (e.g., 2-furyl protons at δ 6.3–7.1 ppm; dichlorophenyl methylene at δ 4.2–4.5 ppm) .
  • LC-MS: Confirm molecular weight (e.g., [M+H]+ at m/z 367.2) and detect impurities .
  • Elemental Analysis: Validate stoichiometry (C: ~49%, H: ~3.5%, N: ~15%) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from variations in:

  • Assay Conditions: Standardize MIC testing (e.g., CLSI guidelines) using Candida albicans ATCC 90027. Control pH (7.4) and incubation time (48h) .
  • Stereochemical Purity: Ensure enantiomeric purity via chiral HPLC (Chiralpak IA column) to isolate active isomers .
  • Structural Analogues: Compare activity with derivatives lacking the 2-furyl group (↓ activity suggests its critical role) .

Basic: What in vitro models are suitable for preliminary antifungal screening?

Methodological Answer:

  • Broth Microdilution: Test against Aspergillus fumigatus and Cryptococcus neoformans (MIC range: 2–16 µg/mL). Use RPMI-1640 media with 2% glucose .
  • Time-Kill Assays: Assess fungicidal vs. fungistatic effects by plating aliquots at 0, 6, 12, and 24h .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

  • Substituent Variation: Synthesize analogues with:
    • Electron-Withdrawing Groups: Replace 2-furyl with 2-thienyl (↑ lipophilicity, logP +0.3) .
    • Halogen Substitution: Test 3,4-dichloro vs. 2,4-dichloro on the phenyl ring (↑ steric hindrance affects CYP51 binding) .
  • Bioisosteric Replacement: Swap triazole with tetrazole (↓ metabolic stability) or oxadiazole (↑ solubility) .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to identify decomposition points (>200°C typical for triazoles) .
  • Light Sensitivity: Store in amber vials at -20°C; monitor via UV-Vis (λmax 270 nm) for photodegradation .

Advanced: How can in silico toxicity profiling guide preclinical development?

Methodological Answer:

  • Pro-Tox II: Predict hepatotoxicity (alert for thioether metabolites) and mutagenicity (Ames test alerts) .
  • CYP Inhibition Screening: Use human liver microsomes to assess inhibition of CYP3A4 (IC50 <10 µM indicates risk of drug interactions) .

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